1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione
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Description
1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione is a chemical compound that belongs to the benzimidazole family. It is also known as NBMI and is a promising compound in the field of scientific research due to its unique properties.
Scientific Research Applications
Imidazo[1,2-a]benzimidazole Derivatives
Simonov and Anisimova (1971) explored derivatives of imidazo[1,2-a]benzimidazole, noting their instability and tendency to convert to other forms. This instability is a key aspect to consider in the context of 1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione, as it may affect its application in scientific research (Simonov & Anisimova, 1971).
Nitroimidazoles and Aminoimidazoles
Sudarsanam et al. (1982) described the transformation of nitroimidazole compounds into aminoimidazoles and their derivatives. This research provides insights into the chemical behavior and potential applications of compounds similar to this compound (Sudarsanam et al., 1982).
Hydrogen-Bonded Chains and Sheets in Benzimidazole Derivatives
Portilla et al. (2007) studied the hydrogen-bonded structures of benzimidazole derivatives. The understanding of such molecular interactions is crucial for the application of this compound in areas like crystal engineering and material science (Portilla et al., 2007).
Synthesis and Antimicrobial Activity of Benzimidazole Derivatives
Abdellatif et al. (2013) explored the synthesis and antimicrobial properties of various benzimidazole derivatives, a category to which this compound belongs. This suggests potential applications in microbiology and pharmaceuticals (Abdellatif et al., 2013).
Stereoselective Glycosylation of Benzimidazole Derivatives
Seela and Bourgeois (1989) investigated the glycosylation of benzimidazole derivatives. Understanding the glycosylation process can be useful for the development of new drugs or biochemical tools, where this compound may find its applications (Seela & Bourgeois, 1989).
Solid-Phase Synthesis of Benzimidazole Derivatives
Kilburn et al. (2000) discussed a novel strategy for the synthesis of benzimidazole derivatives using a solid support. This method can be relevant for efficient and scalable synthesis of compounds like this compound (Kilburn et al., 2000).
Properties
IUPAC Name |
1-methyl-3-[(E)-(4-nitrophenyl)methylideneamino]benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-17-13-4-2-3-5-14(13)18(15(17)22)16-10-11-6-8-12(9-7-11)19(20)21/h2-10H,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXRULZBRLZLRW-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=S)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N(C1=S)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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